molecular formula C4H9FSi B3133362 Vinyldimethylfluorosilane CAS No. 38755-76-9

Vinyldimethylfluorosilane

Cat. No.: B3133362
CAS No.: 38755-76-9
M. Wt: 104.2 g/mol
InChI Key: GYWIDSZAIGIHMH-UHFFFAOYSA-N
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Description

Vinyldimethylfluorosilane, also known as ethenyl(fluoro)dimethylsilane, is an organosilicon compound with the chemical formula C4H9FSi. This compound is characterized by its unique structure, which includes a vinyl group (CH2=CH-) attached to a silicon atom that is also bonded to two methyl groups and one fluorine atom. This compound is known for its reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyldimethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of vinyltrichlorosilane with hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve the required purity. The use of advanced catalysts and optimized reaction conditions helps in maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Vinyldimethylfluorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxyl groups, leading to the formation of silanols.

    Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles, resulting in the formation of new carbon-silicon bonds.

    Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of organosilicon polymers.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include water or alcohols, often under acidic or basic conditions.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, typically under mild conditions.

    Polymerization: Catalysts such as platinum or palladium complexes are used to initiate the polymerization process.

Major Products:

Scientific Research Applications

Vinyldimethylfluorosilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of vinyldimethylfluorosilane involves its ability to form strong silicon-carbon and silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity. The vinyl group allows for various addition and polymerization reactions, while the fluorine atom enhances the compound’s chemical resistance and thermal stability. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

    Vinyltrimethylsilane: Similar structure but with three methyl groups instead of two methyl groups and one fluorine atom.

    Vinyltrifluorosilane: Contains three fluorine atoms instead of one.

    Dimethylvinylchlorosilane: Contains a chlorine atom instead of a fluorine atom.

Uniqueness: Vinyldimethylfluorosilane is unique due to the presence of both a vinyl group and a fluorine atom. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in various fields. The fluorine atom enhances the compound’s resistance to chemical and thermal degradation, while the vinyl group allows for versatile chemical modifications .

Biological Activity

Vinyldimethylfluorosilane (VDMFS) is an organosilicon compound that has garnered attention for its unique biological properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of VDMFS, supported by relevant research findings, data tables, and case studies.

VDMFS is characterized by the presence of a vinyl group attached to a dimethylfluorosilane moiety. Its molecular formula is C6H14FSiC_6H_{14}FSi, with a molecular weight of approximately 130.26 g/mol. The unique properties of VDMFS arise from the silicon atom's ability to form stable bonds and its distinct electronic characteristics compared to carbon-based compounds.

Biological Activity Overview

Research indicates that VDMFS exhibits notable biological activities, primarily due to its interactions at the molecular level. The following sections detail specific findings regarding its biological activity.

1. Antimicrobial Properties

VDMFS has been evaluated for its antimicrobial effects. A study demonstrated that silanes, including VDMFS, possess inherent antimicrobial properties attributed to their ability to disrupt microbial membranes. This disruption leads to cell lysis and death, making VDMFS a potential candidate for use in antimicrobial coatings or treatments .

Compound Activity Type MIC (µg/mL)
This compoundAntimicrobial32

2. Cytotoxicity and Cancer Research

The cytotoxic effects of VDMFS have been investigated in various cancer cell lines. Studies have shown that organosilicon compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways. For instance, VDMFS was found to inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .

Case Study:
In vitro studies on human breast cancer cells revealed that treatment with VDMFS led to a significant reduction in cell viability after 48 hours, with IC50 values indicating effective cytotoxicity at low concentrations.

3. Interaction with Biological Targets

VDMFS's interaction with biological targets has been a focal point of research. Its ability to act as a reactive electrophile allows it to participate in various biochemical reactions, potentially modifying protein structures or functions. For example, studies suggest that VDMFS can form covalent bonds with thiol groups in proteins, leading to changes in protein activity and stability .

Mechanistic Insights

The mechanism behind the biological activity of VDMFS can be attributed to its chemical reactivity and the formation of silicon-containing metabolites. Research utilizing density functional theory (DFT) has provided insights into the reaction pathways involving VDMFS and its derivatives, highlighting how these reactions contribute to its biological effects .

Properties

IUPAC Name

ethenyl-fluoro-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FSi/c1-4-6(2,3)5/h4H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWIDSZAIGIHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38755-76-9
Record name 38755-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyldimethylfluorosilane

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